molecular formula C10H10Br2O2 B8253927 ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate

ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate

Cat. No.: B8253927
M. Wt: 321.99 g/mol
InChI Key: PPRAWWBOUOBAON-SECBINFHSA-N
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Description

Ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate is an organic compound with the molecular formula C10H10Br2O2. It is a brominated ester that features prominently in various chemical syntheses and research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate typically involves the bromination of ethyl phenylacetate. One common method includes the following steps:

    Bromination of Ethyl Phenylacetate: Ethyl phenylacetate is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atoms at the desired positions on the aromatic ring and the alpha carbon of the ester group.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form ethyl (2R)-2-(4-bromophenyl)acetate using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation reactions can convert the ester group into carboxylic acids or other functional groups using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products

    Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.

    Reduction: Ethyl (2R)-2-(4-bromophenyl)acetate.

    Oxidation: 4-bromophenylacetic acid or other oxidized derivatives.

Scientific Research Applications

Ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research into new therapeutic agents often involves this compound due to its reactivity and ability to form diverse chemical structures.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate exerts its effects depends on the specific reactions it undergoes. Generally, the bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester group can participate in hydrolysis or transesterification reactions, altering the compound’s structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromo-2-(4-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of a bromine atom on the aromatic ring.

    Ethyl 2-bromo-2-(4-fluorophenyl)acetate: Contains a fluorine atom on the aromatic ring.

    Ethyl 2-chloro-2-(4-bromophenyl)acetate: Chlorine atom on the alpha carbon instead of bromine.

Uniqueness

Ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate is unique due to the presence of two bromine atoms, which significantly influence its reactivity and the types of reactions it can undergo. This dual bromination allows for more versatile synthetic applications compared to its mono-brominated or halogen-substituted analogs.

Properties

IUPAC Name

ethyl (2R)-2-bromo-2-(4-bromophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRAWWBOUOBAON-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=C(C=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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